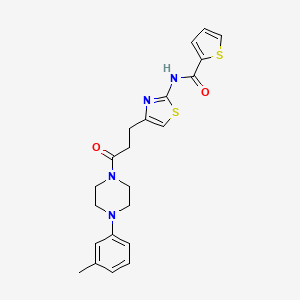
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that piperazine derivatives, a structural motif found in this compound, are common in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states .
Mode of Action
Piperazine derivatives are known to interact with various receptors and enzymes, modulating their activity . The specific interactions of this compound with its targets would depend on the structural characteristics of the compound and the target.
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
生物活性
N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H30N6O2S, with a molecular weight of approximately 478.615 g/mol. It features a piperazine ring, a thiophene moiety, and a thiazole component, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N6O2S |
| Molecular Weight | 478.615 g/mol |
| CAS Number | 1189437-48-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, growth inhibition screening against various human cancer cell lines (including pancreatic cancer lines such as MiaPaCa2 and PANC-1) has demonstrated promising results. Modifications in the compound's structure can enhance its cytotoxic effects, suggesting a structure–activity relationship (SAR) that is critical for optimizing therapeutic efficacy .
The proposed mechanisms of action for this class of compounds include:
- Inhibition of Protein Interactions : Similar compounds have been identified as inhibitors of critical protein-protein interactions involved in cancer progression.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been noted, potentially through the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Some derivatives have shown the capability to halt the cell cycle at specific checkpoints, thereby preventing proliferation.
Study 1: Antitumor Activity
A study focused on a related compound demonstrated that modifications in the piperazine moiety significantly affected the compound's potency against pancreatic cancer cells. The most effective derivatives were those that included bulky groups at specific positions on the phenyl ring, enhancing their interaction with target proteins .
Study 2: In Vivo Efficacy
In vivo studies using mouse models have shown that compounds structurally similar to this compound can reduce tumor size significantly compared to controls. These findings underscore the potential for clinical application in oncology .
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes key findings from research regarding its anticancer properties:
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties against various pathogens. The following table presents findings from relevant studies:
Case Study 1: Anticancer Efficacy
A study conducted on the compound's effect on HepG-2 cells revealed that treatment with varying concentrations resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, which was confirmed by flow cytometry analysis.
Case Study 2: Antimicrobial Activity
In a comparative study against standard antibiotics, N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
特性
IUPAC Name |
N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)20(27)8-7-17-15-30-22(23-17)24-21(28)19-6-3-13-29-19/h2-6,13-15H,7-12H2,1H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAHNYIOISDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













